

# 3,4-Di-O-acetyl-d-arabinal chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3,4-Di-O-acetyl-d-arabinal**

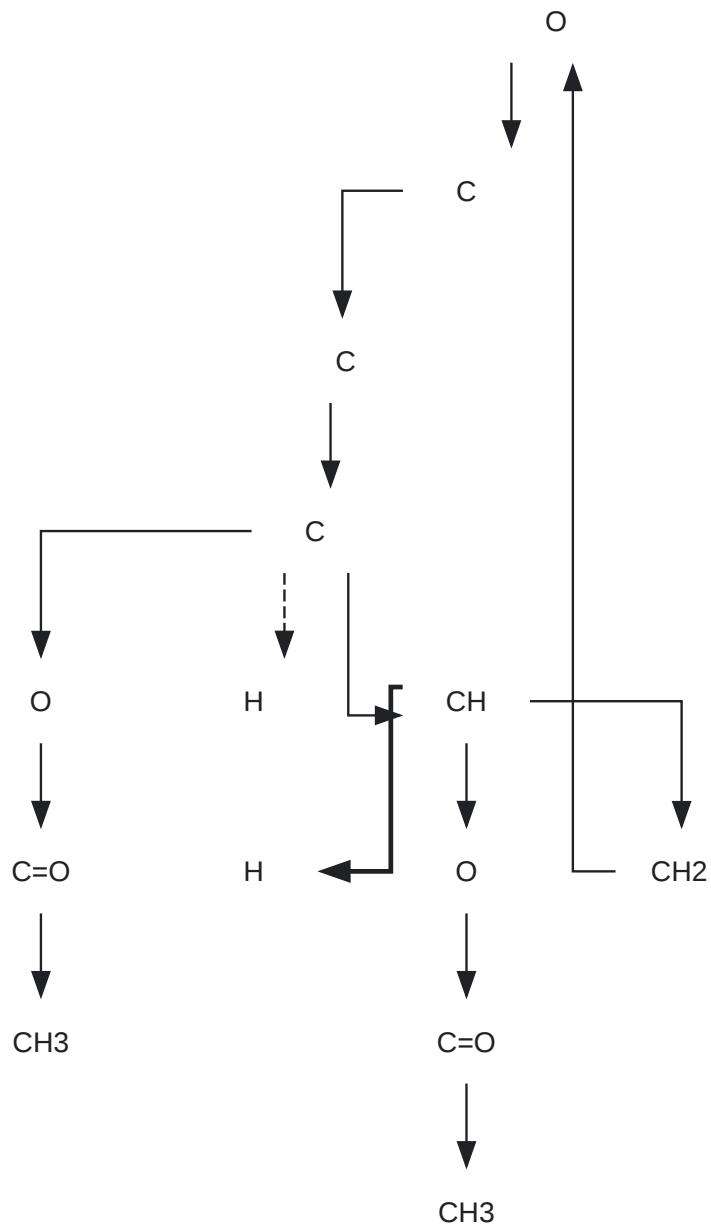
Cat. No.: **B017952**

[Get Quote](#)

## In-Depth Technical Guide: 3,4-Di-O-acetyl-d-arabinal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3,4-Di-O-acetyl-d-arabinal**, a key synthetic intermediate in carbohydrate chemistry and drug discovery.


## Chemical Identity and Structure

**3,4-Di-O-acetyl-d-arabinal**, a derivative of the five-carbon sugar arabinose, belongs to the glycal class of unsaturated carbohydrates. Glycals are valuable building blocks in the synthesis of a wide array of biologically significant molecules, including oligosaccharides, C-glycosides, and natural products.<sup>[1]</sup> The presence of the endocyclic double bond and acetyl protecting groups makes it a versatile synthon for various addition and rearrangement reactions.

The fundamental structure of this compound is based on a dihydropyran ring. Its systematic IUPAC name is 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol.<sup>[2]</sup>

## Chemical Structure of 3,4-Di-O-acetyl-d-arabinal

## Chemical Structure of 3,4-Di-O-acetyl-d-arabinal

[Click to download full resolution via product page](#)**Caption: 2D structure of 3,4-Di-O-acetyl-d-arabinal.**

## Chemical and Physical Properties

The key physicochemical properties of **3,4-Di-O-acetyl-d-arabinal** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

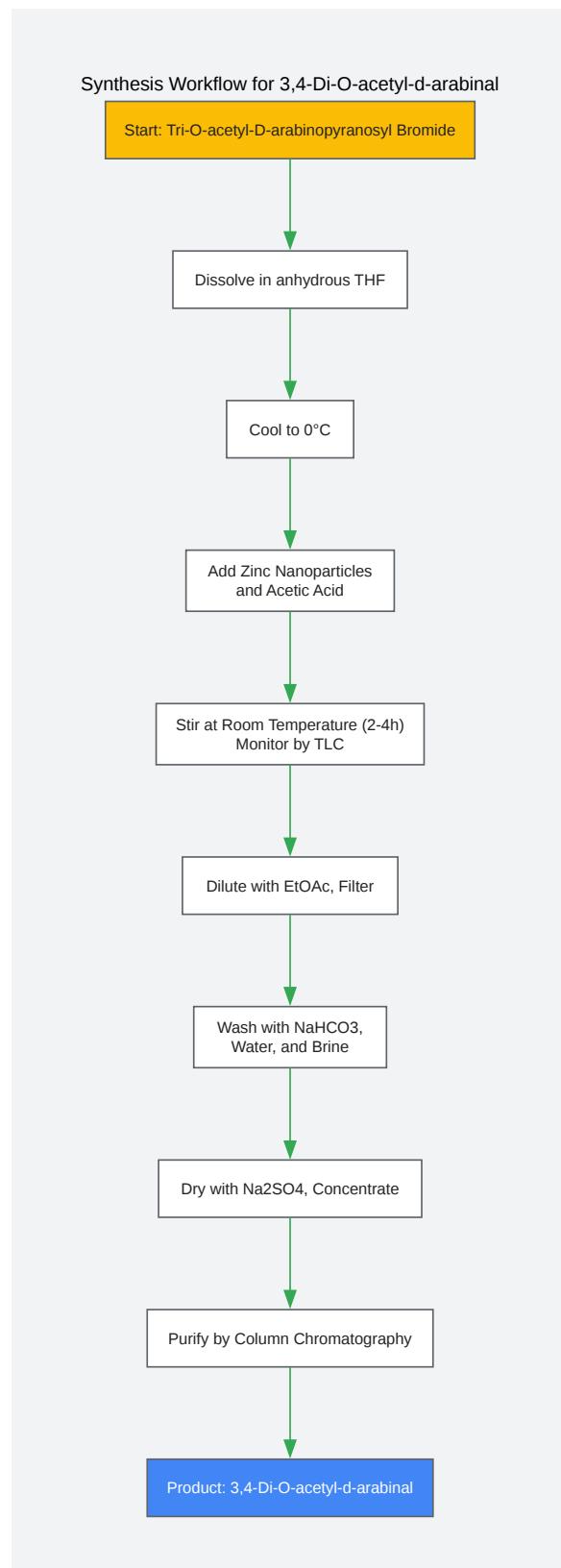
| Property            | Value                                                                                               | Reference(s)                            |
|---------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number          | 3945-17-3                                                                                           | <a href="#">[1]</a>                     |
| Molecular Formula   | C <sub>9</sub> H <sub>12</sub> O <sub>5</sub>                                                       | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight    | 200.19 g/mol                                                                                        | <a href="#">[1]</a> <a href="#">[3]</a> |
| IUPAC Name          | 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-erythro-pent-1-enitol                                         | <a href="#">[2]</a>                     |
| SMILES              | CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C                                                                   | <a href="#">[3]</a>                     |
| InChI Key           | OWKCFBYWQGPLSJ-DTWKUNHWSA-N                                                                         | <a href="#">[2]</a>                     |
| Density             | ~1 g/cm <sup>3</sup>                                                                                | <a href="#">[1]</a>                     |
| Physical Form       | Data not available; related compounds are liquids or low-melting solids.                            |                                         |
| Melting Point       | Data not available. For reference, 3,4,6-Tri-O-acetyl-D-glucal melts at 53-55 °C.                   | <a href="#">[4]</a>                     |
| Boiling Point       | Data not available. For reference, 3,4-Di-O-acetyl-6-deoxy-L-glucal boils at 68-69 °C at 0.06 mmHg. |                                         |
| Storage Temperature | Refrigerated (2°C - 8°C)                                                                            | <a href="#">[1]</a>                     |

## Experimental Protocols: Synthesis and Purification

While a definitive, published step-by-step synthesis for **3,4-Di-O-acetyl-d-arabinal** is not readily available, a reliable method can be extrapolated from general procedures for glycal synthesis. A common and effective route involves the reductive elimination of a per-O-acetylated glycosyl halide using activated zinc.

## Representative Synthesis Protocol

This protocol describes the synthesis of **3,4-Di-O-acetyl-d-arabinal** from its corresponding per-O-acetylated arabinopyranosyl bromide precursor.


### Materials:

- 2,3,4-Tri-O-acetyl- $\alpha$ -D-arabinopyranosyl bromide
- Zinc nanoparticles or activated zinc dust
- Acetic acid
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel (200-300 mesh) for column chromatography
- Petroleum ether and ethyl acetate for elution

### Procedure:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,3,4-Tri-O-acetyl- $\alpha$ -D-arabinopyranosyl bromide (1.0 mmol).
- Solvent Addition: Dissolve the starting material in anhydrous THF (4 mL).

- Reagent Addition: Cool the solution to 0°C in an ice bath. With vigorous stirring, add zinc nanoparticles (2.0 mmol) followed by the dropwise addition of acetic acid (0.4 mL).
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the mobile phase.[\[5\]](#)
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture to remove zinc residues.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO<sub>3</sub> solution, water, and brine.[\[5\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[\[5\]](#)
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield the pure **3,4-Di-O-acetyl-d-arabinal**.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis of **3,4-Di-O-acetyl-d-arabinal**.

## Spectroscopic and Analytical Data

Characterization of **3,4-Di-O-acetyl-d-arabinal** is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific published spectrum for this compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR: The proton spectrum is expected to show characteristic signals for the vinyl protons of the glycal double bond between 6.0 and 7.0 ppm. The protons on the acetylated carbons (H-3 and H-4) would appear further upfield, and the two acetyl methyl groups would present as sharp singlets around 2.0-2.2 ppm.
- $^{13}\text{C}$  NMR: The carbon spectrum would show signals for the two carbonyl carbons of the acetyl groups around 170 ppm. The olefinic carbons would be expected in the 100-150 ppm range, with the remaining ring carbons appearing between 60 and 80 ppm. The methyl carbons of the acetyl groups would be found around 21 ppm.
- Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula  $\text{C}_9\text{H}_{12}\text{O}_5$ . The calculated exact mass is 200.0685 Da.[\[3\]](#)

## Applications in Research and Development

**3,4-Di-O-acetyl-d-arabinal** serves as an important intermediate in the synthesis of various complex molecules.[\[1\]](#) Its utility stems from the ability to functionalize the double bond through reactions such as:

- Electrophilic Additions: Introduction of halogens, azides, and other functional groups across the double bond.
- Ferrier Rearrangement: A Lewis acid-catalyzed reaction with nucleophiles to form 2,3-unsaturated glycosides.
- Cycloadditions: Participation in Diels-Alder and other cycloaddition reactions to form complex carbocyclic structures.

These transformations open pathways to the synthesis of modified nucleosides, complex oligosaccharides, and various natural product analogues for drug discovery and development.

# Signaling Pathways

Currently, there is no scientific literature that describes a direct role for **3,4-Di-O-acetyl-d-arabinal** in biological signaling pathways. Its primary role is that of a synthetic intermediate used to construct larger, biologically active molecules. The biological activities of its downstream products are diverse and depend on the final molecular structure.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,4-Di-O-acetyl-D-arabinal | 3945-17-3 | MD03727 [biosynth.com]
- 2. rsc.org [rsc.org]
- 3. 3,4-Di-O-acetyl-d-arabinal | C9H12O5 | CID 8030588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. de.wikipedia.org [de.wikipedia.org]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [3,4-Di-O-acetyl-d-arabinal chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017952#3-4-di-o-acetyl-d-arabinal-chemical-properties-and-structure>

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)